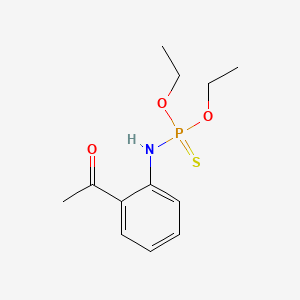

N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester

Description

N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester is a phosphoramidothioic acid derivative characterized by a diethyl ester group and a 2-acetylphenyl substituent on the nitrogen atom.

Properties

CAS No. |

74537-06-7 |

|---|---|

Molecular Formula |

C12H18NO3PS |

Molecular Weight |

287.32 g/mol |

IUPAC Name |

1-[2-(diethoxyphosphinothioylamino)phenyl]ethanone |

InChI |

InChI=1S/C12H18NO3PS/c1-4-15-17(18,16-5-2)13-12-9-7-6-8-11(12)10(3)14/h6-9H,4-5H2,1-3H3,(H,13,18) |

InChI Key |

RTYSKGGKAPQJJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(NC1=CC=CC=C1C(=O)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester typically involves the reaction of 2-acetylphenylamine with diethyl phosphorochloridothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.

Reduction: Reduction reactions can convert the compound into phosphines or phosphine oxides.

Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Phosphorothioates or phosphates.

Reduction: Phosphines or phosphine oxides.

Substitution: Various substituted phosphoroamidothioic acid derivatives.

Scientific Research Applications

N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues in the Phosphoramidothioic Acid Family

(a) Phosphoramidothioic acid, O,S-dimethyl ester (Methamidophos; CAS 10265-92-6)

- Molecular Formula: C₂H₈NOPS₂ (157.195 g/mol) .

- Key Differences :

- Substituents: Lacks the 2-acetylphenyl group and has methyl ester groups (O,S-dimethyl) instead of diethyl.

- Applications : Methamidophos is a systemic insecticide with high toxicity , whereas the acetylphenyl group in the target compound may reduce acute toxicity by altering metabolism.

- Physicochemical Properties : Lower molecular weight and logP (estimated 0.5–1.0) compared to the target compound, which likely has higher lipophilicity due to the acetylphenyl group.

(b) Phosphoramidothioic acid, N-(1-methylethyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester (CAS 14151-45-2)

- Molecular Formula : C₁₂H₁₉N₂O₄PS (318.329 g/mol) .

- Key Differences :

- Substituents: Features a nitro group (electron-withdrawing) and a methyl group on the phenyl ring, contrasting with the acetyl group (electron-withdrawing but metabolically labile).

- Reactivity : The nitro group enhances stability but may increase environmental persistence, whereas the acetyl group could facilitate hydrolysis or enzymatic degradation.

(c) Phosphoramidothioic acid, dimethyl-, O,O-diethyl ester (CAS 4167-52-6)

- Molecular Formula: C₆H₁₆NO₂PS (197.236 g/mol) .

- Key Differences :

- Substituents: Dimethyl group on the amido nitrogen instead of 2-acetylphenyl.

- Applications : Simpler esters like this are intermediates in pesticide synthesis, while the acetylphenyl group in the target compound may confer target specificity (e.g., acetylcholinesterase inhibition).

Functional Analogues in the Phosphorothioic/Phosphorodithioic Acid Family

(a) O,O-Diethyl S-methyl dithiophosphate (CAS 3288-58-2)

- Molecular Formula : C₅H₁₃O₂PS₂ (200.26 g/mol) .

- Key Differences :

- Structure : Contains a dithiophosphate group (S instead of O) and lacks the acetylphenyl moiety.

- Activity : Dithiophosphates are potent insecticides but often exhibit higher environmental mobility due to increased solubility.

(b) Demeton (CAS 8065-48-3)

- Molecular Formula : C₁₆H₃₈O₆P₂S₄ (516.677 g/mol) .

- Key Differences: Structure: A mixture of O- and S-ethylthioethyl esters.

Physicochemical and Toxicological Comparisons

*logP estimated using fragment-based methods (e.g., ).

Biological Activity

N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester, a compound belonging to the class of organophosphorus compounds, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a phosphorothioate moiety, which is known for its diverse biological effects. The general structure can be represented as follows:

This structure allows for interactions with various biological targets, contributing to its pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of organophosphorus compounds, including derivatives like this compound. Research indicates that these compounds can inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, particularly the G2/M phase, thereby preventing further cell division.

Case Study: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 15.0 |

These results suggest that the compound has promising anticancer activity and warrants further investigation.

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity. Organophosphorus compounds are often associated with neurotoxic effects due to their ability to inhibit acetylcholinesterase. Toxicological evaluations reveal:

- Acute Toxicity : The compound has been classified as toxic upon oral exposure, with LD50 values indicating potential lethality at high doses.

- Dermal and Inhalation Risks : Skin contact and inhalation can lead to severe health risks, including respiratory distress and skin burns.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antiproliferative effects.

Research Findings

A systematic review of literature reveals diverse findings regarding the biological activity of similar organophosphorus compounds:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Studies indicate that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis of organophosphorus compounds like this typically involves reacting phosphorus pentasulfide (P₂S₅) with alcohols or amines under controlled conditions. Key steps include:

- Step 1: Formation of dithiophosphoric acid intermediates via reaction of P₂S₅ with ethanol or substituted amines.

- Step 2: Subsequent esterification or amidothiolation with 2-acetylphenyl derivatives.

- Optimization: Maintain reaction temperatures between 40–60°C to prevent side reactions. Catalysts like triethylamine or zinc chloride can enhance reaction rates. Monitor purity via thin-layer chromatography (TLC) and adjust solvent systems (e.g., dichloromethane/hexane) for optimal recrystallization .

Q. What spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer:

- 31P NMR: Critical for identifying phosphorus-containing functional groups (e.g., phosphoroamidothioate peaks at δ 50–70 ppm).

- FT-IR: Confirms S-H (2500–2600 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- HPLC: Quantifies purity using reverse-phase C18 columns with UV detection at 220–260 nm. Adjust mobile phase (acetonitrile/water) to resolve impurities .

Q. How does pH influence the hydrolysis rate of this compound in aqueous environments?

- Methodological Answer: Hydrolysis studies should be conducted in buffered solutions (pH 3–10) at 25°C. Use kinetic assays (e.g., UV-Vis spectroscopy) to track degradation by measuring absorbance changes at λₘₐₓ for the parent compound. Hydrolysis follows pseudo-first-order kinetics; acidic conditions (pH < 5) typically accelerate degradation via nucleophilic attack on the phosphorus center. Data can be modeled using Arrhenius equations to predict shelf life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported acetylcholinesterase (AChE) inhibition data for this compound?

- Methodological Answer:

- Standardized Assays: Use Ellman’s method with human erythrocyte AChE under consistent conditions (pH 8.0, 25°C). Include positive controls (e.g., paraoxon) to calibrate inhibition potency.

- Structural Analysis: Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with other organophosphates. Differences in the 2-acetylphenyl group may sterically hinder AChE active-site access, explaining potency variations .

Q. How can computational modeling predict the metabolic pathways and environmental persistence of this compound?

- Methodological Answer:

- Software Tools: Use Gaussian for DFT calculations to map electron density around the phosphorus atom, identifying susceptibility to hydrolysis or oxidation.

- Metabolite Prediction: Tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism (e.g., oxidative desulfuration to oxon analogs).

- Environmental Fate: Apply QSAR models (EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential .

Q. What mechanistic insights explain the thermal decomposition behavior of this compound under varying oxygen levels?

- Methodological Answer:

- TGA/DSC: Thermogravimetric analysis under nitrogen vs. air reveals decomposition pathways (e.g., thiophosphoryl cleavage at 150–200°C).

- GC-MS: Identify volatile decomposition products (e.g., diethyl sulfide, acetylphenol derivatives).

- Kinetic Analysis: Model decomposition using Flynn-Wall-Ozawa methods to calculate activation energy (Eₐ) and pre-exponential factors .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for the same synthetic route, and how can reproducibility be improved?

- Methodological Answer: Variability often arises from trace moisture or oxygen. Mitigation strategies:

- Purge Reactants: Pre-dry solvents (molecular sieves) and reagents (P₂S₅) under vacuum.

- Inert Atmosphere: Conduct reactions under argon/nitrogen with Schlenk lines.

- Analytical Validation: Cross-validate yields using quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.